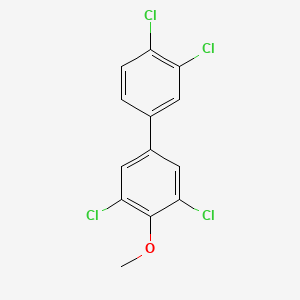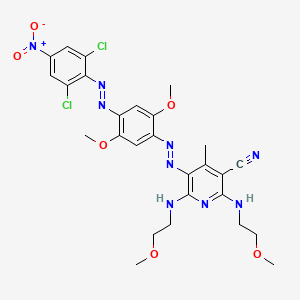![molecular formula C20H36OSn B14441041 Tributyl[(4-methoxyphenyl)methyl]stannane CAS No. 74260-40-5](/img/structure/B14441041.png)
Tributyl[(4-methoxyphenyl)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(4-methoxyphenyl)methyl]stannane is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (4-methoxyphenyl)methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(4-methoxyphenyl)methyl]stannane typically involves the reaction of 4-bromoanisole with magnesium turnings in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with tributyltin chloride to yield the desired stannane compound .
-
Formation of Grignard Reagent
Reactants: 4-bromoanisole, magnesium turnings
Solvent: Tetrahydrofuran
Conditions: Reflux temperature, nitrogen atmosphere
-
Reaction with Tributyltin Chloride
Reactants: Grignard reagent, tributyltin chloride
Conditions: Reflux for 12 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls due to the toxicity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(4-methoxyphenyl)methyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin-carbon bonds can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of new organotin compounds with different substituents.
Oxidation Reactions: Formation of organotin oxides.
Coupling Reactions: Formation of biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
Tributyl[(4-methoxyphenyl)methyl]stannane is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of tributyl[(4-methoxyphenyl)methyl]stannane involves its ability to form stable carbon-tin bonds, which can be selectively broken and reformed in various chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar structure with a methoxymethoxy group instead of a (4-methoxyphenyl)methyl group.
Tributyl[(4-chlorophenyl)methyl]stannane: Similar structure with a 4-chlorophenyl group instead of a 4-methoxyphenyl group.
Tributyl[(4-fluorophenyl)methyl]stannane: Similar structure with a 4-fluorophenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Tributyl[(4-methoxyphenyl)methyl]stannane is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties that influence its reactivity and applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
74260-40-5 |
|---|---|
Molekularformel |
C20H36OSn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
tributyl-[(4-methoxyphenyl)methyl]stannane |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-3-5-8(9-2)6-4-7;3*1-3-4-2;/h3-6H,1H2,2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
DETZMKRSLGLLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
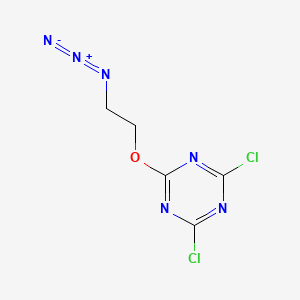

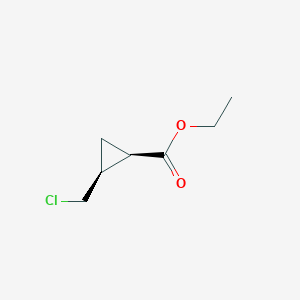
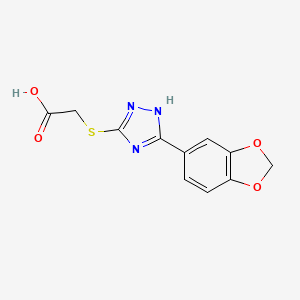
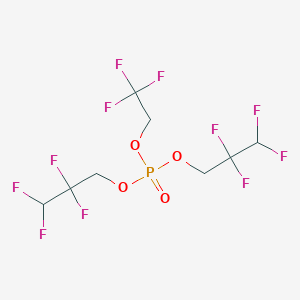
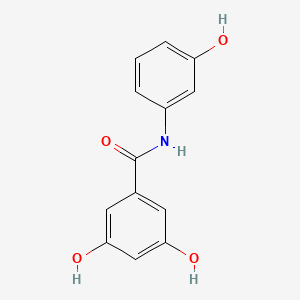

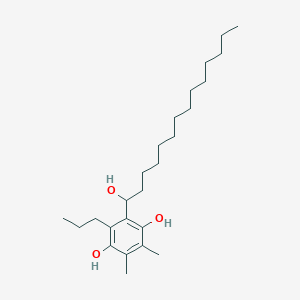

![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)
